![molecular formula C23H24ClFN4O2S B15133223 11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15133223.png)
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound characterized by its unique structure, which includes a combination of chloro, fluoro, and ethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Chloro, fluoro, and ethylphenyl groups are introduced through substitution reactions using specific reagents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-fluoroanisole: Shares the chloro and fluoro functional groups but lacks the complex tricyclic structure.
4-Ethylphenyl derivatives: Compounds with similar ethylphenyl groups but different core structures.
Uniqueness
The uniqueness of 11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione lies in its intricate tricyclic structure, which imparts specific chemical and biological properties not found in simpler analogs. This complexity allows for diverse applications and interactions with various molecular targets.
Propriétés
Formule moléculaire |
C23H24ClFN4O2S |
|---|---|
Poids moléculaire |
475.0 g/mol |
Nom IUPAC |
11-[(2-chloro-6-fluorophenyl)methyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C23H24ClFN4O2S/c1-2-14-6-8-15(9-7-14)12-27-21(30)20-19(10-11-32-20)29-22(27)26-28(23(29)31)13-16-17(24)4-3-5-18(16)25/h3-9,19-20,22,26H,2,10-13H2,1H3 |
Clé InChI |
LWUWWLFLOGIYEC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CN2C3NN(C(=O)N3C4CCSC4C2=O)CC5=C(C=CC=C5Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


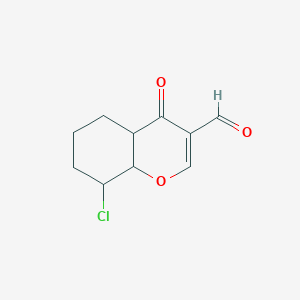
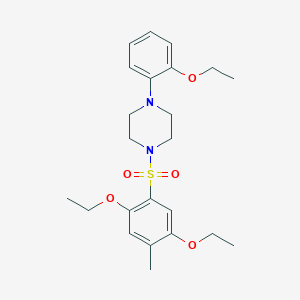
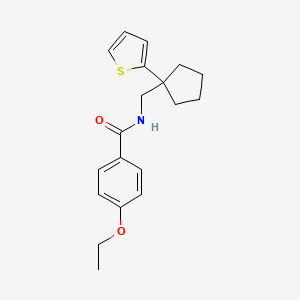

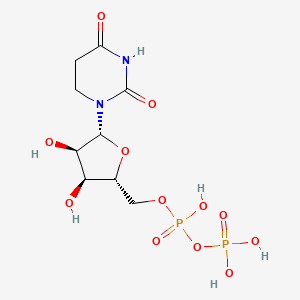
![N-[(4-chlorophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B15133177.png)
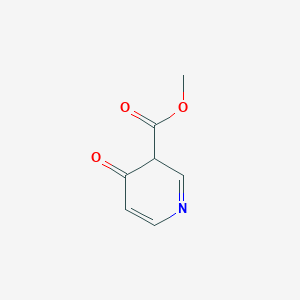
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B15133183.png)
![2-{[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B15133198.png)
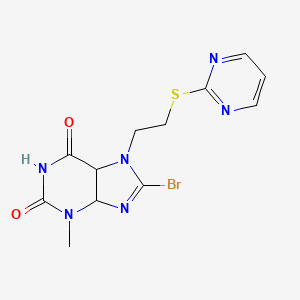
![5-(1-adamantyl)-N-[(E)-(2-chlorophenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15133216.png)
![N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B15133237.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B15133238.png)
![5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B15133242.png)
